

A Technical Guide to the Physicochemical Properties of Caspofungin Impurity A

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Compound of Interest

Compound Name: Caspofungin impurity A

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This document provides a comprehensive overview of the physicochemical properties, analytical methodologies, and structural characteristics of **Caspofungin Impurity A**, a significant process-related impurity in the manufacturing of the antifungal agent Caspofungin. This guide is intended for researchers, scientists, and drug development professionals involved in the quality control and characterization of Caspofungin.

Introduction

Caspofungin is a potent semisynthetic lipopeptide antifungal agent belonging to the echinocandin class. It functions by inhibiting the synthesis of β -(1,3)-D-glucan, an essential component of the fungal cell wall.[1][2] During the manufacturing process of Caspofungin, which is derived from the fermentation of the fungus *Glarea lozoyensis*, several process-related impurities can be generated.[3] **Caspofungin Impurity A** is recognized by the European Pharmacopoeia as a primary impurity that requires stringent monitoring.[3][4] Structurally, it is identified as the serine analogue of Caspofungin, where the threonine residue at position 2 of the cyclic peptide core is substituted by a serine residue.[3]

Physicochemical Properties

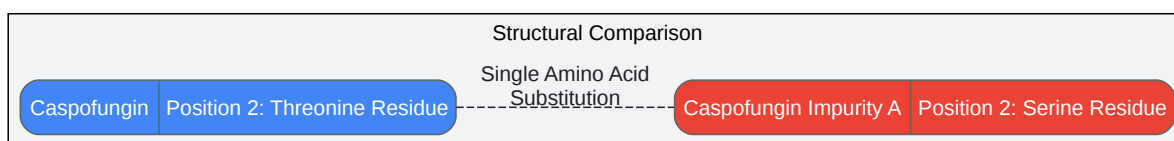
Caspofungin Impurity A shares the fundamental lipopeptide structure of the echinocandin family, which consists of a cyclic hexapeptide core N-acylated with a lipid side chain.[3] Its presence in the final drug product must be carefully controlled to meet regulatory standards.[3]

Table 1: Summary of Physicochemical Data for **Caspofungin Impurity A**

| Property | Value | References |
|--------------------|---|--------------|
| Systematic Name | 1-((4R,5S)-5-(2-aminoethylamino)-N2-(10,12-dimethyl-1-oxotetradecyl)-4-hydroxy-L-ornithine)-2-L-serine-5-((3R)-3-hydroxy-L-ornithine)-pneumocandin B0 | [3][4] |
| Synonyms | Caspofungin Serine Analog, Caspofungin Desmethyl Impurity | [5] |
| CAS Number | 1202167-57-4 | [3][6][7][8] |
| Molecular Formula | C ₅₁ H ₈₆ N ₁₀ O ₁₅ | [3][6][7][8] |
| Molecular Weight | 1079.29 g/mol | [3][7] |
| Appearance | Solid | [1] |
| Storage Conditions | Store at < -15°C, keep dry. | [1][7] |

Structural Relationship

The primary structural difference between Caspofungin and Impurity A is a single amino acid substitution. This subtle change necessitates high-resolution analytical techniques for accurate identification and quantification.



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Diagram 1: Structural difference between Caspofungin and Impurity A.

Experimental Protocols for Identification and Quantification

The analysis and isolation of **Caspofungin Impurity A** rely on advanced chromatographic and spectrometric techniques. Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most prevalent method for its separation and quantification.[3][4]

HPLC is the cornerstone for analyzing Caspofungin and its impurities, offering the necessary resolution to separate structurally similar compounds.[3]

- Method Type: Reversed-Phase HPLC (RP-HPLC) is widely used.[3][4]
- Stationary Phase: C18 (Octadecylsilane) columns are commonly employed for their hydrophobic retention capabilities.[3] A YMC-Pack Polyamine II column (150 x 4.6 mm, 5µm particle size) has also been shown to provide superior resolution.[1][6]
- Mobile Phase:
 - Isocratic Method: A mobile phase consisting of a 0.02 M phosphoric acid buffer (pH 3.5), acetonitrile, and 2-propanol is used.[1][6][9]
 - Gradient Method: A gradient elution using 0.1% formic acid in water and methanol or acetonitrile is also effective.[6]
- Flow Rate: A typical flow rate is 1.0 mL/min.[1][6][9]
- Column Temperature: The column is generally maintained at 30°C.[1][6][9]
- Detection: UV detection is commonly performed at wavelengths in the low UV region, such as 210 nm or 225 nm, which provides a good response for the peptide backbone.[1][3][4][6]

For definitive identification and structural characterization, HPLC is often coupled with Mass Spectrometry (HPLC-MS).[3]

- Technique: Liquid Chromatography-Mass Spectrometry (LC-MS) and Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (LC-QTOF-MS) are employed.[3]

- **Molecular Weight Confirmation:** High-resolution mass spectrometry confirms the monoisotopic molecular weight of 1079.2865 Da for the molecular formula $C_{51}H_{86}N_{10}O_{15}$.^[6]
- **Fragmentation Analysis:** In mass spectra, **Caspofungin Impurity A** typically displays multi-charge quasi-molecular ions, such as the $[M+2H]^{2+}$ ion at m/z 540.319.^{[3][4]} A distinctive fragment ion at m/z 137.0708 helps differentiate it from Caspofungin and other related impurities.^{[3][6]}

NMR spectroscopy is instrumental for the detailed structural assignment and confirmation of Impurity A as the serine analogue of Caspofungin.^[3] Both 1H -NMR and ^{13}C -NMR provide precise information about the chemical environment of each atom.^[3]

Table 2: Partial ^{13}C and 1H NMR Chemical Shifts for **Caspofungin Impurity A**

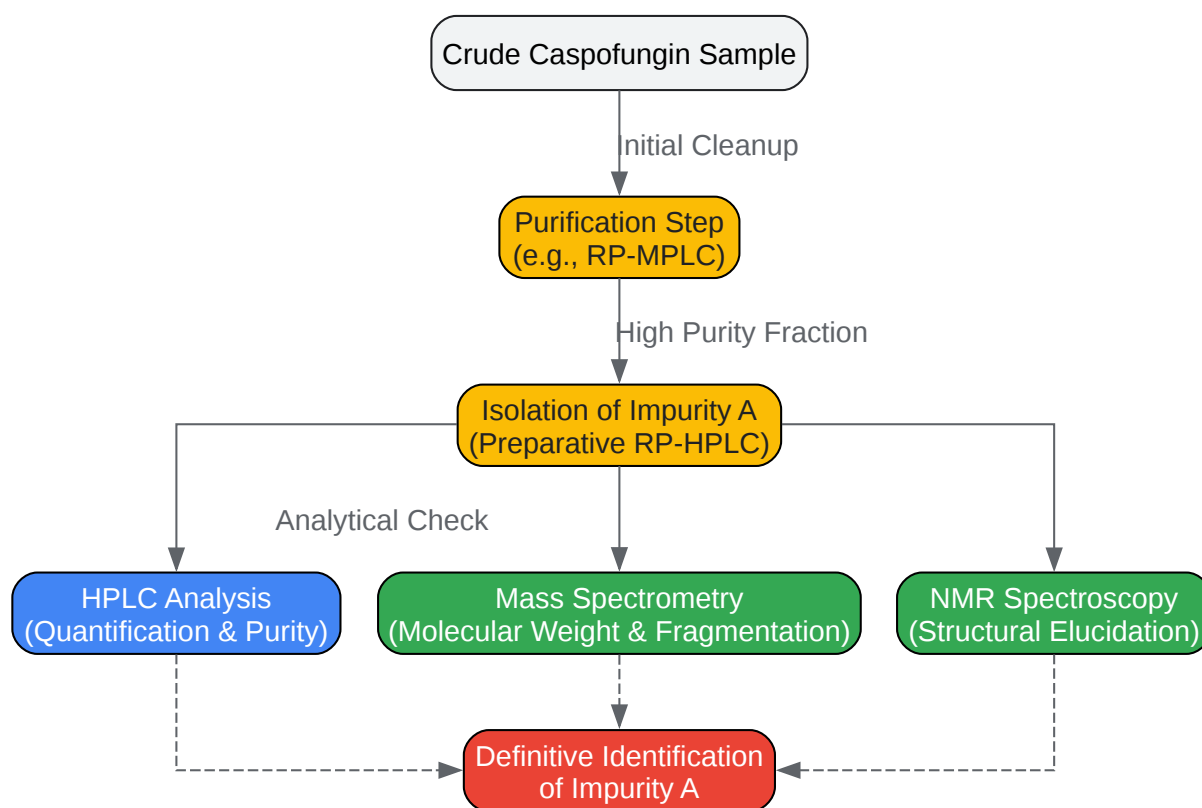
| Assignment | ^{13}C Chemical Shift (ppm) | 1H Chemical Shift (ppm) |
|------------|-------------------------------|----------------------------|
| DMM | 175.4 | - |
| Orn | 173.3 | 4.38 |
| Ser | 173.0 | 4.51 |
| Hyp | 172.9 | 4.30 |
| hTyr | 171.9 | 4.69 |
| hOrn | 171.8 | 4.54 |
| Pro | 170.8 | 4.22 |

Note: This table represents a partial list of NMR data.

Assignments can be mutually interchanged.^[3]

Analytical Workflow

The general workflow for the identification and characterization of **Caspofungin Impurity A** involves a multi-step process, starting from the crude drug substance to the final structural elucidation.



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Diagram 2: General workflow for the analysis of **Caspofungin Impurity A**.

Formation and Control

Caspofungin Impurity A is a process-related impurity that can also be formed through degradation under various stress conditions, such as thermal stress.[3] Its formation is linked to the serine analogue of Pneumocandin B0, a precursor in the Caspofungin synthesis. The control of this impurity is a critical aspect of the manufacturing process, involving in-process controls and robust purification steps like crystallization and chromatography to ensure the final product meets stringent purity requirements.[3] Crude Caspofungin may contain up to 1.0% of Impurity A, which can be significantly reduced through these purification processes.[3][4]

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